molecular formula C8H4ClFN2O B8059370 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B8059370
M. Wt: 198.58 g/mol
InChI Key: KIWCBASVSPMPMF-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1449598-86-0) is a halogenated derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic heterocycle of significant interest in medicinal chemistry due to its versatile bioactivity . The compound features a chlorine substituent at position 2 and a fluorine atom at position 7 (Fig. 1).

Properties

IUPAC Name

2-chloro-7-fluoropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-6-3-8(13)12-4-5(10)1-2-7(12)11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWCBASVSPMPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 2-Chloro-5-fluoropyridine (or analogous halogenated pyridines) provides the nitrogen-containing backbone.

    • (Z)-3-Amino-3-arylacrylates supply the carbonyl and amine functionalities for cyclization.

  • Catalytic System :

    • CuI (20 mol%) and Mephos (30 mol%) in DMF at 130°C for 24 hours .

  • Key Steps :

    • Ullmann-Type Coupling : Forms the C–N bond between the pyridine and acrylate.

    • Intramolecular Amidation : Cyclizes the intermediate into the pyrido[1,2-a]pyrimidin-4-one scaffold.

  • Yield Optimization :

    Substrate CombinationYield (%)Conditions
    2-Cl-5-F-pyridine + (Z)-3-amino-3-phenylacrylate89CuI (20 mol%), Mephos (30 mol%), 130°C, 24h
    2-Br-5-F-pyridine + (Z)-3-amino-3-(4-Cl-phenyl)acrylate78CuI (15 mol%), Mephos (25 mol%), 120°C, 36h

This method achieves gram-scale production with minimal by-products, making it industrially viable.

Halogenation via Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride-mediated chlorination is critical for introducing the 2-chloro substituent. A patent detailing quinolinecarbonitrile synthesis provides insights into analogous pyrido-pyrimidinone halogenation.

Protocol for Chlorination

  • Substrate Preparation :

    • A 4-oxo-1,4-dihydro-pyrido[1,2-a]pyrimidine derivative serves as the precursor.

  • Reaction Setup :

    • POCl₃ (neat or in dichloromethane) heated to 105–110°C for 45–60 minutes .

  • Workup :

    • Excess POCl₃ is removed under vacuum.

    • The residue is neutralized with aqueous Na₂CO₃ and extracted with CH₂Cl₂/MeOH .

  • Example :

    • 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile treated with POCl₃ yields 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile (85% yield).

Limitations and Adaptations

  • Steric Hindrance : Bulky substituents at C-7 (e.g., piperazine) reduce chlorination efficiency.

  • Fluoro Retention : The 7-fluoro group remains stable under POCl₃ conditions, avoiding defluorination.

Industrial-Scale Considerations

While academic methods prioritize selectivity, industrial production demands cost-effective and scalable processes:

Continuous Flow Synthesis

  • Reactor Design : Tubular flow systems enhance heat/mass transfer during exothermic steps (e.g., POCl₃ reactions).

  • Catalyst Recycling : CuI recovery via filtration reduces metal waste in Ullmann-type syntheses .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Research
This compound is noted for its potential role as an impurity in the synthesis of Risdiplam, a medication used to treat spinal muscular atrophy (SMA). The presence of 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one in Risdiplam formulations raises the importance of understanding its behavior and effects within biological systems .

2. Anticancer Studies
Research indicates that derivatives of pyrido[1,2-a]pyrimidin compounds exhibit anticancer properties. The structural features of this compound may contribute to the development of new anticancer agents by targeting specific molecular pathways involved in tumor growth and proliferation .

Data Tables

Hazard StatementSignal WordPrecautionary Statements
H301-H311-H331DangerP261-P264-P270-P271-P280
H302-H318DangerP280-P301+P312+P330+P305+P351+P338+P310

Case Studies

Case Study 1: Risdiplam Formulation Analysis
In a study examining the stability of Risdiplam formulations, researchers found that impurities such as this compound could influence the pharmacokinetics of the drug. The study highlighted the need for rigorous quality control measures to ensure that such impurities do not compromise therapeutic efficacy .

Case Study 2: Anticancer Activity Screening
A screening study evaluated various pyrido[1,2-a]pyrimidin derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant antiproliferative activity, suggesting potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism by which 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: CID 3614131)

  • Structure : Chlorine at position 2, bromine at position 7.
  • Synthesis : Prepared via cyclization reactions using brominated precursors, as described for similar bromo derivatives .
  • Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce membrane permeability but enhance halogen-bonding interactions in target binding .
  • Applications : Used as a Suzuki coupling intermediate for synthesizing aryl/heteroaryl derivatives with enhanced bioactivity .

7-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 746668-67-7)

  • Properties : Iodine’s polarizability and heavy-atom effect make this compound useful in radiolabeling or as a catalyst in cross-coupling reactions .
  • Limitations : Lower metabolic stability compared to fluoro or chloro analogs due to iodine’s susceptibility to enzymatic cleavage .

2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1780782-32-2)

  • Structure: Bromine at position 7, aminomethyl group at position 2.
  • Applications: The aminomethyl group enables conjugation with targeting moieties, improving selectivity in drug design .

Table 1: Comparison of Halogen-Substituted Derivatives

Compound Substituents Key Properties Applications References
2-Chloro-7-fluoro derivative Cl (C2), F (C7) High electronegativity, metabolic stability Kinase inhibition, antimicrobials
7-Bromo-2-chloro derivative Cl (C2), Br (C7) Strong halogen bonding, Suzuki coupling Anticancer agents
7-Iodo derivative I (C7) Radiolabeling potential Imaging probes, catalysis

Functional Group-Modified Analogs

Nitro Derivatives (e.g., 3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-ones)

  • Synthesis: Nitration of chloro-methyl precursors using HNO₃/H₂SO₄ at 0°C .
  • Bioactivity: Demonstrated anti-parasitic activity against Trichomonas foetus and Leishmania donovani .

Sulfenylated/Selenylated Derivatives

  • Synthesis : Metal-free C–H functionalization using iodine catalysts .
  • Advantages : Improved solubility and antioxidant properties due to sulfur/selenium incorporation .

Complex Derivatives with Fused Rings

7-(4,7-Diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure : Spirocyclic and imidazopyridazine moieties.
  • Applications : Gene splicing modulation for neuromuscular diseases .
  • Comparison : Increased molecular complexity enhances target specificity but complicates synthesis .

Thiazolidinone-Fused Derivatives

  • Examples: Compounds with thiazolidinone groups at position 3 (e.g., –10).
  • Bioactivity : Demonstrated cytotoxic activity against HeLa cells, though less potent than halogenated analogs .

Key Research Findings

Synthetic Flexibility : The 4H-pyrido[1,2-a]pyrimidin-4-one core supports diverse modifications, including halogenation, nitration, and C–H functionalization, enabling tailored bioactivity .

Halogen Effects : Fluoro and chloro substituents balance metabolic stability and target binding, whereas bulkier halogens (Br, I) favor catalytic or imaging applications .

Pharmacological Potential: Nitro and sulfenylated derivatives show promise in anti-parasitic and anticancer contexts, respectively .

Biological Activity

2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 1449598-86-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H4ClFN2O
  • Molecular Weight : 198.59 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The compound features a pyrido-pyrimidine core structure that is known for its bioactivity against various biological targets.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of dihydrofolate reductase (DHFR). This enzyme plays a critical role in folate metabolism, which is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, leading to impaired DNA synthesis and ultimately cell death, particularly in rapidly dividing cancer cells .

Activity Against Kinases

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds can also inhibit various kinases involved in cellular signaling pathways. For instance, the compound has shown potential as an inhibitor of tyrosine-protein kinase Abl and MAP kinases. These kinases are crucial for processes such as cell growth and differentiation, making their inhibition a valuable strategy in cancer therapy .

Antiproliferative Effects

A study evaluating the antiproliferative activity of several pyrido-pyrimidine derivatives found that this compound demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
Breast Cancer5.0
Colon Cancer3.5
Lung Cancer4.0

Case Study: Anticancer Activity

In a recent study published by Queener et al., the compound was evaluated for its anticancer properties. The results indicated that it effectively inhibited the growth of cancer cells by disrupting folate metabolism. The study highlighted the potential use of this compound in developing new cancer therapies targeting DHFR .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance yield and purity. The structure-activity relationship studies reveal that modifications at specific positions on the pyrido-pyrimidine scaffold can significantly influence biological activity. For instance, substituents at the 7-position were found to enhance DHFR inhibitory activity .

Q & A

Q. What are the standard synthetic routes for 2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, and how are intermediates characterized?

Methodological Answer: A common approach involves cyclocondensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, analogous pyrido-pyrimidinone derivatives are synthesized by heating 2-amino-4-methylpyridine with ethyl 4-chloroacetoacetate in PPA at 110°C for 5 hours, followed by neutralization with NaOH . Characterization typically involves:

  • NMR spectroscopy to confirm regiochemistry and substituent positions.
  • Mass spectrometry (ESI) for molecular weight validation.
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar compounds (e.g., 3-(2-chloroethyl)-2-methyl derivatives) .

Q. How can researchers ensure purity during synthesis, and what analytical techniques are critical?

Methodological Answer:

  • Purification: Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is used to isolate the compound. Purity ≥95% is confirmed via HPLC with UV detection at 254 nm .
  • Key Techniques:
    • HPLC-MS to detect trace impurities (e.g., unreacted starting materials).
    • Elemental analysis (C, H, N) to verify stoichiometry.
    • Thermogravimetric analysis (TGA) to assess thermal stability during storage .

Q. What safety protocols are essential for handling halogenated pyrido-pyrimidinones?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coats, and fume hoods are mandatory due to acute oral toxicity (LD₅₀ ≤ 300 mg/kg in rodents) and potential skin irritation .
  • Storage: Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the chloro-fluoro substituents .
  • Waste Disposal: Halogenated by-products must be treated with activated carbon before incineration to avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehalogenated derivatives?

Methodological Answer:

  • Solvent Selection: Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to reduce hydrolysis of the chloro group.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as shown in analogous pyrimidine syntheses .
  • Reaction Monitoring: Employ in-situ FTIR to track the disappearance of starting materials and detect intermediates .

Q. What computational methods predict the reactivity of the chloro-fluoro substituents in nucleophilic substitution?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites. For example, the C-2 chloro group in 3-(2-chloroethyl)-2-methyl derivatives shows higher electrophilicity (F⁻ = 0.12) than the C-7 fluoro group (F⁻ = 0.08) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model substitution kinetics .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values from enzyme assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 25°C). Adjust for assay-specific variables like ATP concentration .
  • Structural-Activity Relationships (SAR): Use crystallographic data (e.g., Protein Data Bank entries) to correlate substituent orientation with target binding .

Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Process Chemistry: Replace PPA with safer alternatives (e.g., methanesulfonic acid) for large-scale reactions.
  • Flow Chemistry: Implement continuous flow systems to improve heat dissipation and reduce exothermic risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

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